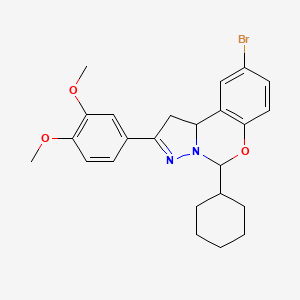![molecular formula C15H16Cl2N2OS B11991856 N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B11991856.png)
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide is a synthetic organic compound that features a thiazole ring, a dichlorophenyl group, and a pentanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and pentanamide groups. One common method involves the reaction of 2,3-dichlorobenzyl chloride with thioamide under basic conditions to form the thiazole ring. This intermediate is then reacted with pentanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways .
類似化合物との比較
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Similar structure but with a naphtho[1,2-d]thiazole core.
N-(5-(3-(2,4-dichlorophenyl)acryloyl)-4-methyl-1,3-thiazol-2-yl)thiourea: Contains a thiourea group instead of a pentanamide chain.
Uniqueness
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide is unique due to its specific combination of a thiazole ring, dichlorophenyl group, and pentanamide chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C15H16Cl2N2OS |
|---|---|
分子量 |
343.3 g/mol |
IUPAC名 |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-2-3-7-13(20)19-15-18-9-11(21-15)8-10-5-4-6-12(16)14(10)17/h4-6,9H,2-3,7-8H2,1H3,(H,18,19,20) |
InChIキー |
GMLULPULUBNFDS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B11991774.png)
![4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B11991789.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991793.png)

![(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11991803.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11991821.png)
![methyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11991840.png)

![Ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991851.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11991857.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11991863.png)
